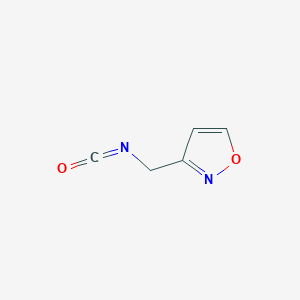

3-(Isocyanatomethyl)-1,2-oxazole

Description

3-(Isocyanatomethyl)-1,2-oxazole is a heterocyclic compound featuring a five-membered oxazole ring (one oxygen and one nitrogen atom) with an isocyanate (-N=C=O) functional group attached via a methylene (-CH2-) bridge at the 3-position of the ring. This compound is structurally distinct due to the reactive isocyanate moiety, which confers electrophilic reactivity, making it valuable in synthetic chemistry for forming urethane linkages or serving as a precursor in drug discovery .

Properties

Molecular Formula |

C5H4N2O2 |

|---|---|

Molecular Weight |

124.10 g/mol |

IUPAC Name |

3-(isocyanatomethyl)-1,2-oxazole |

InChI |

InChI=1S/C5H4N2O2/c8-4-6-3-5-1-2-9-7-5/h1-2H,3H2 |

InChI Key |

JZIBPATUFXGOTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=C1CN=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isocyanatomethyl)-1,2-oxazole typically involves the reaction of an appropriate oxazole derivative with a reagent that introduces the isocyanate group. One common method is the reaction of 3-(chloromethyl)-1,2-oxazole with sodium cyanate under suitable conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of 3-(Isocyanatomethyl)-1,2-oxazole may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Isocyanatomethyl)-1,2-oxazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.

Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures in solvents like dichloromethane or toluene.

Cycloaddition Reactions: These reactions often require the presence of a catalyst and are conducted under controlled temperature and pressure conditions.

Hydrolysis: Water or aqueous solutions are used, and the reaction can be catalyzed by acids or bases.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Larger Ring Systems: Formed through cycloaddition reactions.

Scientific Research Applications

3-(Isocyanatomethyl)-1,2-oxazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology: Investigated for its potential biological activity. The oxazole ring is a common motif in many biologically active compounds, and the isocyanate group can be used to modify biomolecules.

Medicine: Explored for its potential use in drug development. The compound’s ability to form stable conjugates with proteins and other biomolecules makes it a candidate for targeted drug delivery systems.

Industry: Utilized in the production of polymers and coatings. The reactivity of the isocyanate group allows it to form strong bonds with various substrates, enhancing the properties of the final product.

Mechanism of Action

The mechanism of action of 3-(Isocyanatomethyl)-1,2-oxazole involves its reactivity towards nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their function. This reactivity can be harnessed in drug development to target specific proteins or pathways. The oxazole ring contributes to the compound’s stability and may interact with biological targets through π-π stacking or hydrogen bonding interactions.

Comparison with Similar Compounds

Structural Analogs

3-(Isothiocyanatomethyl)-1,2-oxazole

- Key Difference : Replaces the isocyanate (-N=C=O) group with a thiocyanate (-N=C=S) moiety.

- Reactivity : Thiocyanate groups are less electrophilic than isocyanates, leading to slower reaction kinetics with nucleophiles like amines or alcohols. This impacts applications in polymer chemistry or drug conjugation .

- Stability : Thiocyanates are more hydrolytically stable compared to isocyanates, which readily react with water to form urea derivatives .

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

- Substitution Pattern : The isocyanate group is at the 5-position instead of the 3-position.

- Electronic Effects: Positional isomerism alters electron density distribution.

Heterocyclic Systems

1,3,4-Oxadiazoles

- Structural Difference : Contains two nitrogen atoms in a five-membered ring, compared to one nitrogen and one oxygen in 1,2-oxazole.

- Applications : 1,3,4-Oxadiazoles are widely used in drug design due to metabolic stability and hydrogen-bonding capacity. For example, 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole (CAS 852180-69-9) is a bioactive scaffold in kinase inhibitors .

- Reactivity : Less electrophilic than 1,2-oxazoles due to aromatic stabilization, making them less reactive toward nucleophiles .

Isoxazole Derivatives (1,2-Oxazoles)

- Functionalization: Amino-functionalized isoxazoles (e.g., AMPA receptor agonists) demonstrate the importance of substituent diversity in modulating biological activity .

Substituent Effects

- Electron-Withdrawing Groups (e.g., -CN, -NO2): Increase oxazole ring electrophilicity, enhancing reactivity in cycloadditions .

- Aromatic Substituents (e.g., Phenyl) : Improve π-π stacking interactions, critical for materials science and drug binding .

Pharmacological Potential

- Anti-Inflammatory Activity : Isoxazole derivatives like 2b (LOX/COX-2 inhibitor) demonstrate the role of aryl substituents in targeting inflammatory pathways .

- Neuroactive Applications: AMPA receptor agonists (e.g., (S)-AMPA) highlight the utility of amino acid-functionalized isoxazoles in CNS drug development .

- Toxicity Considerations : The isocyanate group’s reactivity may lead to off-target effects or metabolic instability, necessitating structural optimization .

Biological Activity

3-(Isocyanatomethyl)-1,2-oxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

3-(Isocyanatomethyl)-1,2-oxazole is characterized by the presence of an isocyanate functional group attached to an oxazole ring. Its molecular structure can be represented as follows:

- Molecular Formula : C₅H₄N₂O₂

- CAS Number : 204277-06-5

The biological activity of 3-(Isocyanatomethyl)-1,2-oxazole is primarily attributed to its ability to interact with various biological targets. The isocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzymatic functions or altering protein interactions. This mechanism is similar to other isocyanate-containing compounds that have been studied for their reactivity with amino acids and nucleic acids.

Antimicrobial Properties

Research has indicated that 3-(isocyanatomethyl)-1,2-oxazole exhibits significant antimicrobial activity. A study evaluating various oxazole derivatives found that compounds with similar structures demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism likely involves disruption of bacterial cell wall synthesis or protein function.

Anticancer Activity

In vitro studies have shown that 3-(isocyanatomethyl)-1,2-oxazole possesses anticancer properties. A series of oxazole derivatives were screened against the NCI-60 human tumor cell lines, revealing that certain derivatives exhibited growth inhibition in the low micromolar range . The specific pathways through which this compound exerts its anticancer effects remain to be fully elucidated but may involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activity Studies

| Study Reference | Biological Activity | IC50 (µM) | Target Organisms |

|---|---|---|---|

| Antimicrobial | 5 - 20 | S. aureus, E. coli | |

| Anticancer | 0.5 - 10 | Various cancer cell lines | |

| Enzyme Inhibition | <10 | Methionyl-tRNA synthetase |

Case Study: Anticancer Screening

In a notable study, a range of oxazole sulfonamides was synthesized and tested for their ability to inhibit cancer cell growth. Among these, derivatives related to 3-(isocyanatomethyl)-1,2-oxazole showed promising results against leukemia cell lines with GI50 values ranging from 44.7 nM to 48.8 nM . This highlights the potential for further development into therapeutic agents targeting specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.